molecular formula C15H21NO3 B1375786 tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate CAS No. 1094217-59-0

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B1375786
CAS No.: 1094217-59-0
M. Wt: 263.33 g/mol
InChI Key: OREMPYMNOPZBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is known for its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a pyrrolidine ring. This compound is often used in various chemical and biological research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a hydroxyphenyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can lead to various reduced forms of the compound .

Scientific Research Applications

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate (CAS No. 1094217-59-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H21NO3\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{3}

This compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxylated phenyl group, which may contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The hydroxymethyl groups can participate in hydrogen bonding, enhancing binding affinity to target enzymes.
  • Receptor Modulation : Its structural features allow it to fit into receptor binding sites, influencing receptor signaling pathways. This could lead to alterations in cellular responses and physiological effects.

Biological Activities

The compound has been investigated for multiple biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in inflammatory diseases .
  • Antiviral Properties : Some derivatives of pyrrolidine compounds have demonstrated antiviral activities against various viruses, suggesting that tert-butyl derivatives might also exhibit similar effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Data Summary Table

Activity Mechanism/Effect References
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntiviralPotential activity against TMV
Enzyme inhibitionBinding to active sites of enzymes

Properties

IUPAC Name

tert-butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-12(10-16)11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREMPYMNOPZBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857358
Record name tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094217-59-0
Record name tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.